3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside
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Overview
Description
3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside is a complex steroidal saponin. This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a glycosidic linkage. Steroidal saponins are known for their diverse biological activities, making them of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside typically involves multiple steps, starting from simpler steroidal precursors. Key steps include the introduction of hydroxyl groups at specific positions and the formation of the glycosidic bond. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for hydroxylation and glycosyl donors for the glycosidic linkage.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as plants known to contain steroidal saponins. Techniques like column chromatography and high-performance liquid chromatography (HPLC) are employed to purify the compound. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones, while reduction can produce more hydroxylated derivatives.
Scientific Research Applications
3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroidal saponins and their chemical properties.
Biology: Investigated for its role in cell signaling and membrane interactions.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside involves its interaction with cellular membranes and proteins. The compound can modulate cell signaling pathways by binding to specific receptors or enzymes. Its glycosidic moiety may also play a role in its biological activity by facilitating interactions with carbohydrate-binding proteins.
Comparison with Similar Compounds
Similar Compounds
Diosgenin: Another steroidal saponin with similar structural features but lacking the glycosidic linkage.
Sarsasapogenin: Similar in structure but differs in the position and number of hydroxyl groups.
Yamogenin: Shares the spirostane skeleton but has different substituents.
Uniqueness
3,15,23-Trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside is unique due to its specific hydroxylation pattern and glycosidic linkage, which confer distinct biological activities and chemical properties compared to other steroidal saponins.
This compound’s complexity and diverse applications make it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C39H60O15 |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(1R,2S,3R,3'R,4R,5'R,8R,9S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H60O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h6,15-17,19-33,35-36,40-47H,7-14H2,1-5H3/t15-,16?,17+,19+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |
InChI Key |
HOMLVLVMIWTMDJ-KEWWQESDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2(C([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
Canonical SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Origin of Product |
United States |
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